molecular formula C14H17N3 B2759947 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine CAS No. 1349988-71-1

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2759947
CAS No.: 1349988-71-1
M. Wt: 227.311
InChI Key: BTAAQVYVGMIPEF-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is an organic compound that features a cyclobutylmethyl group attached to a pyrazole ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the cyclobutylmethyl group: This step involves the alkylation of the pyrazole ring with a cyclobutylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    1-(Cyclobutylmethyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is unique due to the presence of the cyclobutylmethyl group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclobutylmethyl)-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-14-9-13(12-7-2-1-3-8-12)16-17(14)10-11-5-4-6-11/h1-3,7-9,11H,4-6,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAAQVYVGMIPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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